molecular formula C18H19ClN2O4 B5079069 N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B5079069
M. Wt: 362.8 g/mol
InChI Key: IVRZFMYUENICCE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves the reaction of 3-chloroaniline with 3,4-dimethoxyphenethylamine in the presence of an appropriate coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
  • N-(3-bromophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
  • N-(3-fluorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Uniqueness

N-(3-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substituents, the chlorine atom may impart distinct properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-24-15-7-6-12(10-16(15)25-2)8-9-20-17(22)18(23)21-14-5-3-4-13(19)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRZFMYUENICCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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